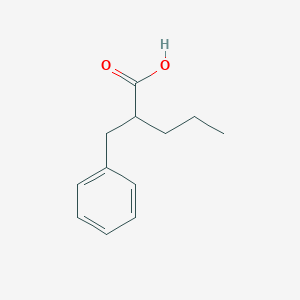

2-Benzylpentanoic acid

Description

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-benzylpentanoic acid |

InChI |

InChI=1S/C12H16O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,13,14) |

InChI Key |

VXOWGOAKTRJAMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Derivatization Strategies for Advanced Molecular Architectures

The chemical structure of 2-benzylpentanoic acid offers multiple sites for modification, allowing for the synthesis of a diverse range of derivatives with potentially unique properties. These derivatization strategies can be broadly categorized into modifications of the carboxyl group, the benzyl (B1604629) moiety, and the pentanoic acid backbone.

The carboxylic acid functionality of this compound is a prime site for derivatization, most commonly through the formation of esters and amides. These derivatives are often synthesized to modulate the compound's physicochemical properties, such as solubility, stability, and biological activity. sphinxsai.commdpi.com

Esterification: Ester derivatives of this compound can be readily prepared through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), is a common approach. sphinxsai.com For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be employed to activate the carboxylic acid for reaction with an alcohol. ajchem-a.com Another efficient method involves the reaction of the carboxylate salt of this compound with an appropriate alkyl halide. organic-chemistry.org For instance, reaction with various phenols can yield a series of phenyl ester derivatives. mdpi.com

Amidation: Amide derivatives are also of significant interest due to their prevalence in biologically active molecules. sphinxsai.com The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC in the presence of an activating agent such as N-hydroxysuccinimide. ajchem-a.comnih.gov A variety of amide derivatives can be synthesized by employing different substituted anilines and other amines. sphinxsai.com

| Derivative Type | Reaction | Key Reagents |

|---|---|---|

| Ester | Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) |

| Ester | DCC/EDAC Coupling | Alcohol, DCC or EDAC, DMAP (catalyst) |

| Amide | Acyl Chloride Formation | SOCl₂ or (COCl)₂, followed by Amine |

| Amide | Peptide Coupling | Amine, HATU or DCC/NHS |

Furthermore, the benzylic position (the carbon atom attached to the aromatic ring) is particularly reactive and can be a site for functionalization. masterorganicchemistry.com For instance, oxidation of the benzylic C-H bonds can occur under specific conditions. While strong oxidizing agents like potassium permanganate (B83412) would likely cleave the alkyl chain, more controlled oxidation could potentially introduce a hydroxyl group or a ketone. masterorganicchemistry.com Additionally, free-radical bromination at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS), providing a handle for further nucleophilic substitution reactions. masterorganicchemistry.com

The pentanoic acid backbone of this compound can also be subjected to chemical modifications to create more complex molecular architectures. The α-carbon, being adjacent to the carboxyl group, is activated and can be a site for further functionalization, although this may require protection of the carboxyl group first.

One potential strategy for backbone elaboration is chain extension. This could be achieved by reducing the carboxylic acid to a primary alcohol, converting the alcohol to a leaving group (e.g., a tosylate or halide), and then performing a nucleophilic substitution with a cyanide anion, followed by hydrolysis to extend the carbon chain by one carbon.

Another approach could involve the introduction of unsaturation into the pentyl chain through selective dehydrogenation or other elimination reactions, though this would likely require multi-step synthetic sequences. Functionalization at other positions along the pentyl chain (β, γ, or δ carbons) is more challenging due to the lack of inherent reactivity but could potentially be achieved through radical-based C-H activation methodologies under specific catalytic conditions. nih.gov

Enzymatic and Biocatalytic Transformations

Biocatalytic Synthesis and Resolution of 2-Benzylpentanoic Acid Enantiomers

The preparation of single enantiomers of this compound is of considerable interest, and biocatalysis provides several effective strategies to achieve this. These methods include the enantioselective synthesis from prochiral precursors and the resolution of racemic mixtures.

Whole-cell biocatalysts, such as those from the genus Rhodococcus, are well-known for their nitrile-converting enzyme systems, which typically consist of a nitrile hydratase and an amidase. scispace.com These enzyme cascades can be exploited for the enantioselective hydrolysis of prochiral or racemic nitriles to produce chiral carboxylic acids. The bacterium Rhodococcus erythropolis AJ270, for instance, has been effectively used in the hydrolysis of various nitriles to their corresponding acids or amides. researchgate.netnih.gov

In the context of this compound, a potential synthetic route involves the enantioselective hydrolysis of a nitrile precursor, such as 2-benzyl-3-methylbutyronitrile. The nitrile hydratase enzyme would first hydrate (B1144303) the nitrile to the corresponding amide, which is then hydrolyzed by the amidase to the carboxylic acid. The enantioselectivity of this process is often dictated by the amidase step, which can show a preference for one enantiomer of the intermediate amide, leading to the accumulation of an enantiomerically enriched carboxylic acid. researchgate.net The reaction rate and enantioselectivity are highly dependent on the structure of the nitrile substrate. researchgate.net

Table 1: Hypothetical Enantioselective Biotransformation of a Nitrile Precursor

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Racemic 2-benzylpentanenitrile | Rhodococcus erythropolis AJ270 | (S)-2-Benzylpentanoic acid | >45 | >99 |

Lipases are a versatile class of enzymes widely employed in the kinetic resolution of racemic compounds, including carboxylic acids and their esters. nih.gov The chiral resolution of racemic this compound can be achieved through either enantioselective esterification of the acid or enantioselective hydrolysis of its corresponding racemic ester. researchgate.net In a typical kinetic resolution, one enantiomer reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product. nih.gov

For example, the esterification of racemic this compound with an alcohol in a non-aqueous solvent, catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CALB), can lead to the formation of an ester from one enantiomer, leaving the other enantiomer of the acid unreacted. nih.govresearchgate.net Conversely, the hydrolysis of a racemic ester of this compound in an aqueous medium can be catalyzed by a lipase, resulting in the enantioselective formation of one enantiomer of the acid. mdpi.com The choice of lipase, solvent, and acyl donor (for esterification) or reaction medium (for hydrolysis) can significantly influence the efficiency and enantioselectivity of the resolution. core.ac.uk

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound Derivatives

| Reaction | Lipase | Substrate | Product | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Esterification | Candida antarctica lipase B | (R,S)-2-Benzylpentanoic acid | (R)-2-Benzylpentanoic acid ester | >95 (ester) |

The stereospecificity and enantioselectivity of enzymatic reactions are crucial for the successful production of enantiomerically pure compounds. mdpi.com Enantioselectivity is quantified by the enantiomeric ratio (E), which is a measure of how much faster the enzyme transforms one enantiomer compared to the other. A high E-value is desirable for an efficient kinetic resolution. mdpi.com

In the case of nitrile-hydrolyzing enzymes from Rhodococcus, the amidase often exhibits high enantioselectivity. researchgate.net For lipases, the enantioselectivity is determined by the fit of the substrate into the enzyme's active site. nih.gov The three-dimensional structure of the active site creates a chiral environment that preferentially binds one enantiomer over the other. mdpi.com Factors that can influence the stereoselectivity include the nature of the substituents on the chiral center of the substrate, the choice of enzyme, and the reaction conditions such as temperature and solvent. researchgate.net For instance, molecular docking studies can be employed to predict and understand the preference of a lipase for a particular enantiomer of a substrate. mdpi.com

Mechanistic Enzymology of this compound Interactions

Understanding the mechanistic details of enzyme-substrate interactions is fundamental to optimizing existing biocatalytic processes and discovering new ones. This involves characterizing the specificity of enzymes for this compound and its derivatives, as well as identifying biocatalysts for specific chemical transformations.

The specificity of an enzyme for a particular substrate is a key characteristic that determines its utility as a biocatalyst. nih.gov For enzymes acting on this compound or its derivatives, specificity can be assessed by comparing the reaction rates with a range of structurally related substrates. mdpi.com

The kinetics of the enzymatic reaction are typically studied by measuring the initial reaction rate at various substrate concentrations. muni.cz This data can then be fitted to the Michaelis-Menten equation to determine the kinetic parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax). lidsen.comunram.ac.id Km is an indicator of the affinity of the enzyme for the substrate, while Vmax reflects the maximum rate of the reaction. These parameters are essential for understanding the catalytic efficiency of the enzyme and for designing and scaling up biocatalytic processes. mdpi.com The reaction conditions, including pH, temperature, and the presence of inhibitors or activators, can significantly affect the kinetic parameters. unram.ac.id

Table 3: Hypothetical Kinetic Parameters for a Lipase with a this compound Ester

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| Lipase A | (R)-2-Benzylpentanoic acid methyl ester | 5.2 | 150 |

Biocatalysis offers a wide range of specific functional group transformations that can be applied to this compound. andersonsprocesssolutions.com For example, if a derivative of this compound containing a ketone group were available, a ketoreductase could be used for its stereoselective reduction to a secondary alcohol. mdpi.com Similarly, if a double bond were present in the molecule, an ene-reductase could catalyze its asymmetric reduction.

The discovery of novel biocatalysts for specific transformations often involves screening microbial collections or metagenomic libraries. mdpi.com Once a potential biocatalyst is identified, it can be further improved through protein engineering techniques, such as directed evolution, to enhance its activity, selectivity, and stability for the desired transformation on the this compound scaffold. The versatility of biocatalysis allows for the targeted modification of functional groups under mild and environmentally benign conditions. dntb.gov.ua

Microbial Fermentation and Bioproduction Pathways

Extensive research into microbial and biocatalytic production has led to the successful synthesis of a wide array of organic acids. mdpi.comresearchgate.net Methodologies involving engineered microbial systems have been pivotal in developing sustainable and efficient production routes for various carboxylic acids. nih.govnih.govmdpi.com However, a thorough review of publicly available scientific literature, patents, and research databases indicates a significant gap in the application of these techniques for the specific production of this compound.

Engineered Microbial Systems for this compound Synthesis

Currently, there is no specific information available in published literature regarding engineered microbial systems designed for the synthesis of this compound. While metabolic engineering and synthetic biology have been successfully employed to create microbial factories for a variety of natural and non-natural compounds, including other organic acids, the application of these principles to produce this compound has not been reported. nih.govmdpi.com

The general strategies for engineering microbial hosts like Escherichia coli and Saccharomyces cerevisiae involve the introduction of novel biosynthetic pathways, optimization of precursor supply, and elimination of competing metabolic pathways. researchgate.netnih.gov These approaches have been instrumental in the production of compounds such as lactic acid, succinic acid, and various amino acids. mdpi.comnih.gov However, the specific combination of enzymes and metabolic routes required to assemble this compound from common microbial feedstocks has not been described.

The following table provides a conceptual framework for the types of enzymes and host organisms that are typically utilized in the microbial production of specialized organic acids, although it must be stressed that this is a generalized representation and not specific to this compound due to the absence of direct research.

| Host Organism | Precursor Molecules | Key Enzyme Classes (Hypothetical for this compound) |

| Escherichia coli | Phenylalanine, Acetyl-CoA, Malonyl-CoA | Phenylalanine Ammonia-Lyase, Acyl-CoA Carboxylase, Polyketide Synthase-like enzymes |

| Saccharomyces cerevisiae | Phenylalanine, Acetyl-CoA, Malonyl-CoA | Phenylalanine Ammonia-Lyase, Acyl-CoA Carboxylase, Fatty Acid Synthase modifications |

Analysis of Intermediate Metabolites in Bioconversion Processes

Consistent with the lack of established bioproduction pathways for this compound, there is no available data on the analysis of intermediate metabolites in its bioconversion processes. The identification and quantification of metabolic intermediates are crucial for understanding pathway flux, identifying bottlenecks, and optimizing the production of a target compound. escholarship.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose.

In the context of other organic acid fermentations, the analysis of intermediates has been instrumental in guiding metabolic engineering efforts. For instance, in the production of malic acid, the monitoring of intermediates in the tricarboxylic acid (TCA) cycle has allowed for the targeted overexpression of specific enzymes and the deletion of others to enhance product yield. frontiersin.orgnih.gov A similar approach would be necessary for the development of a this compound production process, but the foundational research to identify the relevant biosynthetic pathway and its intermediates has not yet been conducted.

The table below outlines the typical analytical methods used to identify and quantify metabolic intermediates in microbial fermentation processes. This information is provided for context on standard methodologies in the field, as no specific data for this compound bioconversion exists.

| Analytical Technique | Types of Intermediates Detected | Purpose of Analysis |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Polar compounds, organic acids, amino acids, sugar phosphates | Identification and quantification of a wide range of intracellular and extracellular metabolites. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile and semi-volatile compounds (after derivatization) | Analysis of fatty acids, alcohols, and other less polar intermediates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A wide range of organic molecules | Structural elucidation of unknown intermediates and flux analysis using stable isotopes. |

Biological Activities and Biochemical Pathways in Vitro and Non Human Studies

Enzyme Inhibition and Modulation Studies

There is no available scientific literature that has evaluated the inhibitory or modulatory effects of 2-Benzylpentanoic acid on the enzymes listed below.

Evaluation as an Inhibitor of Key Metabolic Enzymes (e.g., Fatty Acid Synthase, HMG-CoA Synthetase)

No studies were found that investigated the potential of this compound to inhibit Fatty Acid Synthase (FASN) or 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthetase. Research on other, unrelated compounds has identified inhibitors of these enzymes, highlighting their importance as therapeutic targets. nih.govnih.govmdpi.comnih.gov However, the activity of this compound in this context remains un-investigated.

| Enzyme | Assay Type | Inhibition Data (e.g., IC50) | Reference |

|---|---|---|---|

| Fatty Acid Synthase | Data not available | Data not available | N/A |

| HMG-CoA Synthetase | Data not available | Data not available | N/A |

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives in Enzyme Binding

Due to the absence of primary data on the enzyme-binding properties of this compound, no structure-activity relationship (SAR) analyses have been conducted for its derivatives. SAR studies are contingent on having initial biological activity data, which is not currently available for this compound. General SAR studies have been performed for other substituted pentanoic and benzoic acids in relation to different biological targets. nih.govnih.gov

Modulation of Cellular Signaling Pathways in vitro

There is a lack of research into the effects of this compound on cellular signaling pathways.

Effects on Neurotransmitter Receptor Responses (e.g., GABAA Receptor) in Astrocytic Models

No published studies have investigated the interaction of this compound with neurotransmitter receptors, including the GABAA receptor, in astrocytic models or any other cell type. The modulation of GABAA receptors in astrocytes by various anesthetic drugs and other compounds is an active area of research, but this compound has not been a subject of these investigations.

| Astrocyte Model | Measurement | Observation | Reference |

|---|---|---|---|

| Data not available | Data not available | Data not available | N/A |

Investigation of Biochemical Cascades Affected by this compound and its Derivatives

As there are no foundational studies on the biological targets of this compound, the subsequent biochemical cascades that might be affected by this compound or its derivatives remain unknown. Understanding the primary mechanism of action is a prerequisite for investigating downstream signaling events.

Studies in Non-Human Biological Systems

Comprehensive studies detailing the effects of this compound within non-human biological systems are currently lacking in publicly accessible scientific databases.

There is a notable absence of published research investigating the specific anti-inflammatory or metabolic effects of this compound in in vitro mammalian cell line models. While studies exist for structurally related compounds, this information is not directly applicable to this compound itself.

No specific data from biochemical analyses of this compound with isolated biological components, such as enzymes or receptors, are available in the scientific literature.

Metabolic Fate and Biotransformation Pathways (in vitro/non-human models)

The metabolic processing and biotransformation of this compound in non-human or in vitro models have not been a subject of detailed investigation in published studies.

Information regarding the degradation of this compound by microorganisms is not specifically documented. While the microbial degradation of simpler aromatic compounds like benzoic acid is well-characterized, these pathways cannot be directly extrapolated to this compound.

There are no available studies that identify the metabolites and intermediate compounds resulting from the biotransformation of this compound in either in vitro or non-human models.

Analytical Chemistry Research

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of 2-benzylpentanoic acid in various matrices. High-performance liquid chromatography (HPLC), gas chromatography (GC), and ultra-performance liquid chromatography (UPLC) are powerful tools employed for these purposes, each offering distinct advantages in terms of selectivity, sensitivity, and speed of analysis.

HPLC is a cornerstone technique in the analysis of carboxylic acids like this compound. Its versatility allows for the use of various stationary and mobile phases to achieve optimal separation.

Reversed-phase and ion-exchange chromatography are two common modes of HPLC used for the separation of acidic compounds and their isomers.

Reversed-Phase Chromatography (RPC): In RPC, a nonpolar stationary phase, typically a C18-bonded silica (B1680970), is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, which contains both a hydrophobic benzyl (B1604629) group and a pentyl chain, RPC is a suitable method. The retention of the compound can be manipulated by adjusting the composition of the mobile phase, which often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.com The pH of the mobile phase is a critical parameter; maintaining a pH below the pKa of the carboxylic acid group (typically around 4-5) ensures that the acid is in its neutral, protonated form, leading to increased retention and better peak shape. biotage.com Acidic modifiers such as formic acid, acetic acid, or trifluoroacetic acid are commonly added to the mobile phase to control the pH. helixchrom.comchromatographyonline.com

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. For the separation of acidic compounds like this compound, anion-exchange chromatography is employed. In this technique, the stationary phase contains positively charged functional groups that interact with the negatively charged carboxylate ions of the analyte. The separation is achieved by eluting with a mobile phase containing a competing ion or by changing the pH to alter the charge of the analyte. shodexhplc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms on a single column, can offer unique selectivity for separating complex mixtures of acidic compounds. helixchrom.comyoutube.com

The following table summarizes typical conditions for the separation of carboxylic acids using these HPLC modes:

| Parameter | Reversed-Phase Chromatography | Ion-Exchange Chromatography |

| Stationary Phase | C18, C8 (nonpolar) | Anion exchanger (positively charged) |

| Mobile Phase | Water/Acetonitrile or Methanol with acid | Aqueous buffer with increasing ionic strength or changing pH |

| Separation Principle | Hydrophobic interactions | Electrostatic interactions |

| Key for Isomer Separation | Differences in hydrophobicity and steric effects | Differences in acidity (pKa) and charge distribution |

This compound is a chiral compound, existing as two enantiomers due to the stereocenter at the second carbon of the pentanoic acid chain. nih.gov The determination of enantiomeric purity is crucial in many applications. Chiral HPLC is the primary method used for this purpose. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus their separation.

Common types of CSPs used for the separation of chiral acids include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers.

A typical chiral HPLC method for the analysis of a racemic mixture of this compound would involve a normal-phase or reversed-phase elution mode. In normal-phase chiral chromatography, the mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol. In reversed-phase mode, an aqueous-organic mobile phase is used.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Carboxylic acids like this compound can be analyzed by GC, often after a derivatization step to increase their volatility and improve their chromatographic behavior. rsc.org

Derivatization: A common derivatization method for carboxylic acids is esterification, for example, by reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester. Another approach is silylation, where a silylating agent replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. Derivatization reduces the polarity of the carboxylic acid, minimizes peak tailing, and enhances thermal stability. nih.gov

GC-Mass Spectrometry (GC-MS): When GC is coupled with a mass spectrometer, it provides a highly sensitive and specific analytical method. GC-MS allows for the identification of this compound based on its retention time and its mass spectrum, which provides a unique fragmentation pattern. researchgate.netd-nb.info This technique is particularly useful for the analysis of complex mixtures and for trace-level quantification.

The table below outlines a typical GC-MS method for the analysis of a derivatized carboxylic acid:

| Parameter | Typical Condition |

| GC Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or Splitless |

| Temperature Program | Ramped temperature from a low initial temperature to a high final temperature |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

Ultra-performance liquid chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. nih.gov This results in significantly improved resolution, faster analysis times, and increased sensitivity. nih.gov

For the analysis of this compound, UPLC can provide sharper and narrower peaks, allowing for better separation from impurities or other components in a mixture. The principles of separation in UPLC are the same as in HPLC (e.g., reversed-phase, ion-exchange), but the enhanced efficiency of the UPLC system provides superior performance. The faster analysis times offered by UPLC are particularly advantageous for high-throughput screening and quality control applications.

High-Performance Liquid Chromatography (HPLC) Techniques

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.1-7.3 ppm), the methine proton at the chiral center, the methylene (B1212753) protons of the benzyl group and the pentyl chain, and the terminal methyl group of the pentyl chain. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (often >10 ppm). docbrown.infodocbrown.info

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), the aromatic carbons, and the aliphatic carbons of the pentyl and benzyl groups. libretexts.org

Mass Spectrometry (MS):

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. libretexts.org

A broad O-H stretching vibration from the carboxylic acid group would be observed in the region of 2500-3300 cm⁻¹. docbrown.infolibretexts.org

A strong C=O stretching vibration from the carbonyl group would appear around 1700-1725 cm⁻¹. libretexts.orgdocbrown.info

C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be seen around 2850-3100 cm⁻¹. libretexts.org

C-O stretching and O-H bending vibrations would also be present in the fingerprint region. libretexts.org

The following table summarizes the expected spectroscopic data for this compound:

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Aromatic protons (~7.1-7.3 ppm), Carboxylic acid proton (>10 ppm), Aliphatic protons (0.9-3.0 ppm) |

| ¹³C NMR | Carbonyl carbon (~170-180 ppm), Aromatic carbons (~125-140 ppm), Aliphatic carbons |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 192. Fragmentation corresponding to loss of -OH and -COOH. |

| Infrared Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (~1700-1725 cm⁻¹) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of this compound, providing detailed information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The single proton on the chiral carbon (C2) would be expected to show a signal further downfield, likely as a multiplet due to coupling with the adjacent methylene protons of the pentanoic acid chain and the benzylic protons. The methylene protons of the benzyl group would likely appear as a doublet. The protons of the pentyl chain would exhibit complex splitting patterns and chemical shifts that decrease with increasing distance from the carboxylic acid group. The acidic proton of the carboxyl group would typically appear as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of δ 170-180 ppm. The aromatic carbons of the benzyl group would resonate in the δ 125-140 ppm region, with distinct signals for the ipso, ortho, meta, and para carbons. The chiral carbon (C2) would appear at a specific chemical shift, and the remaining carbons of the pentyl chain and the benzylic carbon would have characteristic signals in the upfield region of the spectrum.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure. A COSY spectrum would show correlations between adjacent protons, helping to trace the connectivity of the pentyl chain and the benzyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | >10 (broad singlet) | - |

| Carboxyl C | - | ~175 |

| Aromatic CH | ~7.2-7.4 (multiplet) | ~127-130 |

| Aromatic C (ipso) | - | ~138 |

| CH (alpha to COOH) | Multiplet | ~45 |

| Benzyl CH₂ | Doublet | ~38 |

| Pentyl CH₂ | Multiplets | ~20-35 |

| Terminal CH₃ | Triplet | ~14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation patterns of this compound, providing insights into its structure.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound (C₁₂H₁₆O₂) would be expected to show a molecular ion peak ([M]⁺) at m/z 192. However, the molecular ion peak for carboxylic acids can sometimes be weak or absent.

Fragmentation Pattern: The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH), leading to a fragment at m/z 147. Another expected fragmentation is the alpha-cleavage, resulting in the loss of the propyl group to give a fragment. The benzyl group is a stable moiety and would likely produce a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺). Other fragments could arise from further fragmentation of the pentanoic acid chain.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion |

| 192 | [M]⁺ (Molecular Ion) |

| 147 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Application of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

IR and UV-Vis spectroscopy are valuable for monitoring chemical reactions involving this compound, such as its synthesis or derivatization.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. Bending vibrations for the aromatic ring would also be present in the fingerprint region. During a reaction, the appearance or disappearance of these characteristic peaks can be monitored to follow the progress of the reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the benzene (B151609) ring. It would be expected to show absorption maxima in the UV region, typically around 260 nm, which is characteristic of the π → π* transitions of the aromatic system. While the carboxylic acid group itself does not absorb strongly in the UV-Vis region, its presence can slightly influence the absorption of the benzene ring. Changes in the conjugation or the chemical environment of the benzene ring during a reaction would lead to shifts in the absorption maximum or changes in the molar absorptivity, which can be used for reaction monitoring.

Table 3: Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Typical Wavenumber/Wavelength |

| Infrared (IR) | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| Infrared (IR) | C=O stretch (carbonyl) | 1700-1725 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | π → π* transition (aromatic) | ~260 nm |

Electrochemical and Other Advanced Analytical Approaches for Detection and Characterization

Electrochemical methods can be employed for the detection and quantification of this compound, particularly in complex matrices. Techniques like cyclic voltammetry could potentially be used to study the oxidation or reduction behavior of the molecule. The carboxylic acid group is generally not electroactive within the typical potential window of common electrodes. However, the benzene ring can undergo oxidation at a sufficiently high positive potential. The electrochemical response would likely be influenced by the pH of the medium due to the acidic nature of the carboxyl group.

Advanced analytical approaches could also include hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester, such as a methyl or silyl (B83357) ester, would likely be necessary. LC-MS, particularly with electrospray ionization (ESI) in negative ion mode, would be well-suited for the direct analysis of this compound, allowing for its separation from other components in a mixture and its sensitive detection based on its mass-to-charge ratio.

Theoretical and Computational Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in predicting how a molecule like 2-benzylpentanoic acid might interact with biological targets. These computational techniques can elucidate the binding modes and affinities of a ligand with a protein, offering a rationale for its observed biological effects.

Prediction of Ligand-Protein Interactions (e.g., with 5-LO, mPGES-1)

While specific docking studies for this compound with 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) are not extensively documented in publicly available literature, the principles of such investigations are well-established. For instance, molecular docking has been effectively used to study the interaction of various anti-inflammatory compounds with these enzymes. Such studies typically involve generating a three-dimensional model of the ligand, this compound, and docking it into the crystallographically determined active site of the target protein.

The goal is to identify the most stable binding conformation, or "pose," and to analyze the non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in silico studies of other inhibitors with mPGES-1 have highlighted key interactions with specific amino acid residues within the enzyme's active site. semanticscholar.orgfrontiersin.org It is plausible that the carboxylic acid moiety of this compound would form crucial hydrogen bonds with polar residues in the active site of its target enzymes, while the benzyl (B1604629) and pentyl groups would likely engage in hydrophobic interactions. Fatty acid-binding protein 5 (FABP5) has been identified as a regulator of mPGES-1 induction during inflammation, suggesting it could also be a relevant target for computational studies. nih.govnih.gov

Table 1: Potential Interacting Residues in Target Proteins

| Target Protein | Potential Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|

| 5-Lipoxygenase (5-LO) | His, Asn, Gln | Hydrogen Bonding (with carboxyl group) |

| Leu, Ile, Val | Hydrophobic Interactions (with benzyl and pentyl groups) | |

| mPGES-1 | Arg, Tyr, Ser | Hydrogen Bonding (with carboxyl group) |

| Phe, Trp, Leu | Hydrophobic/π-stacking Interactions (with benzyl group) |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. This can be achieved through systematic or stochastic searches of the molecule's potential energy surface.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions.

Elucidation of Transition States in Synthetic Pathways

The synthesis of this compound involves several chemical transformations. Quantum chemical calculations can be used to model the reaction pathways of these transformations, identifying the transition state structures and calculating their energies. d-nb.info The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and rate. For example, in the alkylation of a pentanoic acid derivative with a benzyl halide, quantum calculations could model the SN2 transition state, providing insights into the optimal reaction conditions. While specific studies on the synthesis of this compound are not published, the methodology is broadly applied in organic chemistry to rationalize reaction outcomes and to design more efficient synthetic routes. nih.gov

Understanding Electronic Structure and Reactivity

Quantum chemical calculations can provide a wealth of information about the electronic properties of this compound. researchgate.net Parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map can be calculated. These properties are fundamental to understanding the molecule's reactivity. For instance, the electrostatic potential map can indicate the regions of the molecule that are most likely to engage in electrostatic interactions, such as hydrogen bonding. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. This information is valuable for predicting how the molecule will interact with biological targets and for understanding its metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.orgnih.govijpras.com

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecules' structures, such as their size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For a series of analogs of this compound, a QSAR model could be developed to predict their anticonvulsant or anti-inflammatory activity. nih.govnih.govresearchgate.net For example, studies on analogs of valproic acid, a structurally related anticonvulsant, have shown that lipophilicity and steric parameters are important for their activity. nih.govnih.gov A QSAR model for this compound derivatives could guide the synthesis of new analogs with improved potency and a better side-effect profile. researchgate.netnih.gov

Table 2: Common Descriptors Used in QSAR Studies of Carboxylic Acids

| Descriptor Type | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO energies | Distribution of electrons, reactivity |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Connectivity Indices, Wiener Index | Atomic connectivity and branching |

Therefore, this article cannot be generated at this time. The methodologies outlined in the requested sections, such as the development of predictive models for biological activity, identification of key structural features, virtual screening for analogues, and pattern recognition in structure-activity data, are established computational chemistry and cheminformatics techniques. However, their specific application to this compound has not been documented in the accessible scientific domain.

Consequently, providing a thorough, informative, and scientifically accurate article with detailed research findings, as per the user's instructions, is not feasible without the foundational research data. Any attempt to create content for the specified outline would be speculative and would not meet the required standard of scientific accuracy.

Advanced Research Applications and Future Directions

Role as a Synthetic Building Block in Complex Chemical Synthesis

Carboxylic acids are one of the most significant and largest categories of chemical building blocks utilized in organic synthesis. enamine.net They serve as versatile precursors for a wide array of other compound classes, most notably in the formation of amide bonds, a cornerstone of medicinal chemistry and materials science. enamine.net In this context, 2-benzylpentanoic acid emerges as a valuable synthetic building block. Its structure offers a strategic combination of a reactive carboxylic acid handle, a flexible pentanoic acid chain, and a rigid benzyl (B1604629) group.

This bifunctional nature allows it to be incorporated into larger, more complex molecules, imparting specific steric and electronic properties. The design of novel building blocks is a critical strategy for improving the quality and diversity of compound libraries for drug discovery and other applications. csmres.co.uk Researchers focus on creating building blocks with favorable physicochemical properties to enhance the characteristics of the final products. lifechemicals.com The synthesis of chiral building blocks, such as benzyloxymethyl phenyl propionic acids, has been accomplished through methods like stereoselective alkylation. mdpi.com Similar methodologies could be applied to this compound to generate specific stereoisomers, further expanding its utility as a sophisticated scaffold in the asymmetric synthesis of complex target molecules.

| Feature | Description | Significance in Synthesis |

| Carboxylic Acid Group | Provides a reactive site for various chemical transformations. | Enables formation of amides, esters, and other derivatives, crucial for constructing larger molecules. enamine.net |

| Aliphatic Chain | The pentanoic acid backbone offers flexibility and lipophilicity. | Influences the solubility, conformation, and binding properties of the final compound. |

| Benzyl Group | A rigid aromatic moiety. | Introduces aromatic interactions (e.g., π-stacking) and specific steric bulk. |

Potential Applications in Materials Science Research (e.g., Polymer Development)

The field of materials science is increasingly looking towards organic molecules to create polymers with tailored functionalities. Carboxylic acids, such as benzoic acid, have been successfully incorporated into polymer structures to develop new materials. mdpi.com These materials can possess unique properties, for instance, serving as matrices for the controlled release of therapeutic drugs. researchgate.net

Given its structure, this compound represents a promising candidate for polymer research. The carboxylic acid function can be utilized for polymerization reactions, potentially serving as a monomer or a co-monomer. Its incorporation into a polymer backbone could influence the material's thermal stability, mechanical strength, and surface properties. For example, the benzyl group could enhance the polymer's rigidity and thermal resistance, while the aliphatic chain could impact its flexibility. Research has shown that benzoic acid can be integrated into polymers like syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO), forming co-crystalline phases. mdpi.com This suggests that this compound could similarly be used to create novel polymeric materials with specific nanostructures and functionalities for advanced applications.

Design and Development of Novel Enzyme Modulators and Biochemical Probes

Biochemical probes are essential small molecules used to study and manipulate the function of proteins, such as enzymes, within complex biological systems. promega.com The development of selective and potent probes is a critical aspect of chemical biology and drug discovery. The carboxylic acid moiety is a key functional group in many biological interactions and has been a target for the design of covalent inhibitors and specialized probes. nih.gov

This compound can serve as an excellent starting scaffold for the design of novel enzyme modulators. Its structure can be systematically modified to optimize binding affinity and selectivity for a specific enzyme's active site. High-quality chemical probes are characterized by high potency and selectivity for their intended target. promega.com Furthermore, the field of de novo enzyme design, which aims to create entirely new enzymes, offers new targets for such probes. nih.govmdpi.com Another advanced application is the development of hyperpolarized 13C-labeled probes for real-time metabolic imaging using magnetic resonance spectroscopy. nih.gov Carboxylic acids like succinate (B1194679) have been derivatized for this purpose. nih.gov It is conceivable that a 13C-labeled version of this compound could be synthesized and used as a probe to investigate specific metabolic pathways in vivo.

| Application Area | Role of this compound | Key Research Objective |

| Enzyme Modulation | Serves as a molecular scaffold for inhibitor design. | To develop potent and selective modulators of enzyme activity for therapeutic or research purposes. |

| Biochemical Probes | Core structure for developing probes to study protein function. | To create tools for target validation and understanding biological pathways. promega.com |

| Metabolic Imaging | Potential candidate for isotopic labeling (e.g., 13C). | To develop novel probes for non-invasive monitoring of metabolic processes. nih.gov |

Exploration in Neurobiological Research beyond Direct Clinical Applications

While the direct therapeutic potential of any compound is of great interest, molecules like this compound can also serve as valuable research tools in fundamental science. In neurobiology, compounds with specific structural motifs are often used to probe the function of receptors, ion channels, and enzymes in the nervous system. Studies on the metabolism and effects of various biogenic amines and psychoactive drugs have included a range of acidic compounds. nih.gov

The exploration of this compound in a non-clinical neurobiological context could involve investigating its interactions with neuronal proteins to understand basic physiological processes. For example, it could be used in structure-activity relationship (SAR) studies to map the binding pockets of neural targets. Such research is not aimed at developing a drug but at gaining a deeper understanding of the complex molecular mechanisms that govern brain function. This fundamental knowledge is crucial for the future development of novel therapeutic strategies for neurological disorders.

Integration with Green Chemistry Principles in Biocatalysis

Green chemistry seeks to design chemical products and processes that are environmentally benign. mdpi.com Biocatalysis, which uses enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. tudelft.nl Enzymes are derived from renewable resources, are biodegradable, and typically operate under mild, energy-efficient conditions in aqueous environments. tudelft.nltudelft.nl This approach minimizes waste and avoids the use of harsh or toxic reagents. novozymes.com

The synthesis and modification of this compound can be significantly improved by integrating biocatalytic methods. For instance, enzymes can be used to perform highly selective reactions, such as stereoselective synthesis, which are often challenging and wasteful using conventional chemical methods. novozymes.com The use of enzymes like carboxylic acid reductases and acyltransferases allows for the formation of derivatives like amides in a more sustainable manner compared to traditional synthesis. astrazeneca.com By employing biocatalysis, the production of this compound and its derivatives can be made more efficient and environmentally friendly, aligning with the modern imperative for sustainable chemical manufacturing. astrazeneca.com

| Green Chemistry Principle | Application in this compound Research |

| Waste Prevention | Biocatalytic synthesis reduces byproducts through high selectivity. novozymes.com |

| Catalysis | Enzymes act as highly efficient and specific catalysts, replacing stoichiometric reagents. novozymes.com |

| Energy Efficiency | Reactions are conducted at ambient temperature and pressure, lowering energy consumption. tudelft.nl |

| Renewable Feedstocks | Enzymes themselves are derived from renewable microbial sources. novozymes.com |

| Safer Chemistry | Avoids the use of hazardous solvents and harsh reaction conditions. astrazeneca.com |

Emerging Methodologies in this compound Research and Derivatization

Advances in analytical chemistry are crucial for supporting research across all scientific disciplines. For carboxylic acids like this compound, which can be challenging to analyze directly due to their polarity, derivatization is a key strategy. colostate.edu This process involves chemically modifying the molecule to improve its analytical properties, such as volatility for gas chromatography (GC) or ionization efficiency for mass spectrometry (MS).

Emerging methodologies focus on developing rapid, sensitive, and robust derivatization techniques.

For GC Analysis: Traditional methods include silylation or alkylation to form more volatile esters. colostate.edu

For LC-MS/MS Analysis: Newer derivatization reagents have been developed to enhance detection sensitivity. For example, 2-picolylamine (PA) can be used to label carboxylic acids, leading to a significant (9- to 158-fold) increase in detection response in positive-ion electrospray ionization. researchgate.net Another reagent, O-benzylhydroxylamine (O-BHA), has been successfully used to quantify key carboxylic acids in metabolic pathways. nih.gov

These advanced analytical techniques enable researchers to accurately quantify this compound and its metabolites in complex biological matrices, such as cells and tissues. This capability is fundamental for studying its role as a biochemical probe, understanding its metabolic fate, and exploring its potential in various research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.